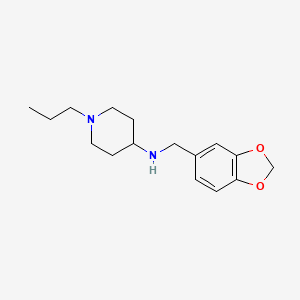
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine, commonly known as benzylpiperazine (BZP), is a synthetic stimulant drug that belongs to the piperazine class of compounds. BZP was initially developed as an antidepressant but later found its use as a recreational drug due to its stimulant properties. Despite its popularity as a recreational drug, BZP has also been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential therapeutic applications.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to their increased availability in the synaptic cleft. N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine also acts as a monoamine oxidase inhibitor (MAOI), further increasing the levels of these neurotransmitters.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes a release of glucose and fatty acids into the bloodstream, leading to increased energy levels. N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine has been shown to have a similar profile of effects to other stimulants, such as amphetamines.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine has several advantages as a research tool, including its availability and relatively low cost compared to other synthetic compounds. However, it also has several limitations, including its potential for abuse and the lack of standardized dosing protocols.
将来の方向性
There are several potential future directions for research into N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine, including further exploration of its potential therapeutic applications, investigation of its long-term effects on the brain and body, and development of more standardized dosing protocols. Additionally, the potential for N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine to be used as a research tool in the study of neurotransmitter systems and drug addiction should be further explored.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine is a synthetic stimulant drug that has been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential therapeutic applications. While it has limitations as a research tool, N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine has several advantages and potential future directions for research.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine can be synthesized through a multistep process that involves the reaction of piperazine with benzyl chloride in the presence of a base, followed by the reduction of the resulting benzylpiperazine with lithium aluminum hydride or sodium borohydride. The purity of N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine can be improved through various purification techniques, including recrystallization and column chromatography.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine has been the subject of several scientific studies, exploring its potential therapeutic applications. One study investigated the use of N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine as a treatment for depression, with promising results. Another study explored the use of N-(1,3-benzodioxol-5-ylmethyl)-1-propyl-4-piperidinamine as a potential treatment for attention deficit hyperactivity disorder (ADHD), with mixed results.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-7-18-8-5-14(6-9-18)17-11-13-3-4-15-16(10-13)20-12-19-15/h3-4,10,14,17H,2,5-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIAHHNSFXKJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-propylpiperidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

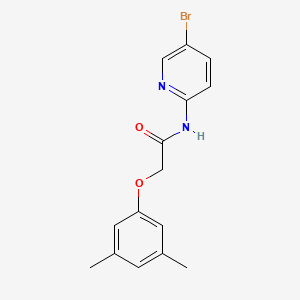
![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)
![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)
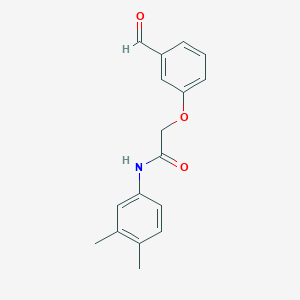
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5695229.png)
![methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate](/img/structure/B5695232.png)

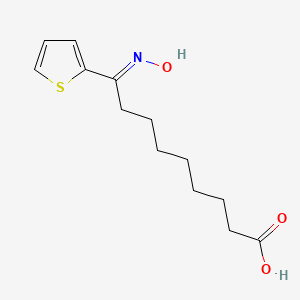
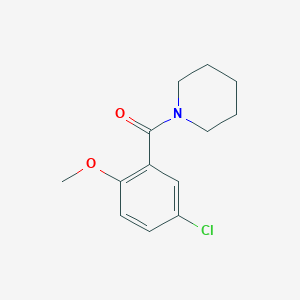
![2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole](/img/structure/B5695250.png)
![N'-[2-(4-methoxyphenyl)acetyl]propanohydrazide](/img/structure/B5695255.png)
![1-(4-fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695264.png)

![(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5695291.png)